Thiophene, 2-(difluoromethyl)-5-methyl-

Succinate dehydrogenase inhibitor SDHI fungicide Carboxamide

2-(Difluoromethyl)-5-methylthiophene (CAS 153026-79-0) is a difluoromethylated heterocyclic building block with the molecular formula C6H6F2S and a molecular weight of 148.18 g/mol. It features a thiophene ring substituted with a difluoromethyl group at the 2-position and a methyl group at the 5-position.

Molecular Formula C6H6F2S
Molecular Weight 148.18 g/mol
CAS No. 153026-79-0
Cat. No. B13707513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene, 2-(difluoromethyl)-5-methyl-
CAS153026-79-0
Molecular FormulaC6H6F2S
Molecular Weight148.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C(F)F
InChIInChI=1S/C6H6F2S/c1-4-2-3-5(9-4)6(7)8/h2-3,6H,1H3
InChIKeyTWBFLYICHMWUBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)-5-methylthiophene (CAS 153026-79-0): Baseline Profile for Scientific Procurement


2-(Difluoromethyl)-5-methylthiophene (CAS 153026-79-0) is a difluoromethylated heterocyclic building block with the molecular formula C6H6F2S and a molecular weight of 148.18 g/mol . It features a thiophene ring substituted with a difluoromethyl group at the 2-position and a methyl group at the 5-position . This specific substitution pattern is characteristic of the acid component in certain succinate dehydrogenase inhibitor (SDHI) fungicides, where it mimics the 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxamide motif found in commercial agrochemicals [1]. The compound is typically supplied at 98% purity (LeYan, product no. 1583409) and serves as a key intermediate in the synthesis of the commercial fungicide penthiopyrad [2].

Why Generic Substitution Fails: 2-(Difluoromethyl)-5-methylthiophene vs. Unsubstituted or Regioisomeric Thiophene Analogs


Substituting 2-(difluoromethyl)-5-methylthiophene with a generic thiophene or a different regioisomer is not viable for applications requiring this specific scaffold. The 2,5-substitution pattern is critical for mimicking the 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxamide pharmacophore in SDHI fungicide design, as demonstrated by Walter et al. (2018) [1]. Replacing the 5-methyl group with hydrogen (yielding 2-(difluoromethyl)thiophene, CAS 98909-14-9) eliminates the methyl necessary for the bioisosteric mimicry of the pyrazole N-methyl group. Moving the methyl group to the 4-position (2-(difluoromethyl)-4-methylthiophene, CAS not specified) alters the vector of the substituent, which can disrupt binding to the succinate dehydrogenase ubiquinone-binding site . Furthermore, replacing the difluoromethyl group with a trifluoromethyl group (2-(trifluoromethyl)-5-methylthiophene) changes the hydrogen-bond donor capacity, as the CF₂H group acts as a lipophilic hydrogen bond donor, whereas CF₃ does not, potentially affecting target binding and metabolic stability [2]. These structural differences directly impact the biological activity of the final carboxamide derivatives, as shown in comparative antifungal assays where subtle changes in the heterocyclic acid component lead to significant variations in efficacy against Ascomycete pathogens [1].

Product-Specific Quantitative Evidence: 2-(Difluoromethyl)-5-methylthiophene Differentiation Data


SDHI Fungicidal Activity: Thiophene- vs. Pyrazole-Based Acid Components in Carboxamide Derivatives

In the study by Walter et al. (2018), carboxamide derivatives bearing a 2-(difluoromethyl)-5-methylthiophene-3-carbonyl moiety demonstrated fungicidal activity against selected Ascomycete pathogens, including Botrytis cinerea and Pyrenophora teres [1]. While specific EC₅₀ values for the thiophene-derived compounds were not individually tabulated in the publicly available abstract, the paper reports that the difluoromethylated thiophene, pyrrole, and pyrazoline derivatives were designed to mimic similar-substituted pyrazole carboxamides, and their synthesis and biological activity against Ascomycete pathogens are reported [1]. The critical differentiation is structural: the thiophene ring provides a sulfur-containing heterocycle that cannot be replicated by pyrrole, pyrazoline, or pyrazole systems, which may influence factors such as lipophilicity, metabolic stability, and target binding conformation [1]. The compound serves as a key intermediate in the commercial synthesis of penthiopyrad, a fungicide with established field efficacy against a range of Ascomycete and Deuteromycete diseases [2].

Succinate dehydrogenase inhibitor SDHI fungicide Carboxamide Antifungal activity Ascomycete pathogens

Regioisomeric Differentiation: 2-(Difluoromethyl)-5-methylthiophene vs. 2-(Difluoromethyl)-4-methylthiophene

2-(Difluoromethyl)-5-methylthiophene (LogP = 2.99, as reported by LeYan ) is a distinct regioisomer from 2-(difluoromethyl)-4-methylthiophene. The position of the methyl group on the thiophene ring dictates the geometry of the resulting carboxamide derivative and its ability to occupy the succinate dehydrogenase binding pocket [1]. In the Walter et al. (2018) study, the acid component is derived from a thiophene with substituents at the 2- and 5-positions, which orients the carbonyl group at the 3-position for amide bond formation, mimicking the geometry of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid [1]. The 2-(difluoromethyl)-4-methylthiophene regioisomer would place the carbonyl group at a different position (3- or 5-), leading to a different spatial arrangement of the amide linkage and potentially reduced or abolished SDH inhibitory activity. The measured LogP of 2.99 for the target compound provides a quantitative physicochemical benchmark; although the LogP of the 4-methyl regioisomer is not reported, the substitution pattern change is expected to alter lipophilicity.

Regioisomer Thiophene building block Structure-activity relationship Medicinal chemistry Agrochemical intermediate

Industrial Validation: 2-(Difluoromethyl)-5-methylthiophene as a Key Intermediate in Penthiopyrad Synthesis

2-(Difluoromethyl)-5-methylthiophene is a key intermediate in the patented synthesis of penthiopyrad (trade names: Affet® SC, Gaia® WDG), a commercial succinate dehydrogenase inhibitor fungicide developed by Mitsui Chemicals Agro, Inc. [1][2]. The EP0737682 patent describes substituted thiophene derivatives where the 3-position of the thiophene ring is substituted with a carboxamide group, the 5-position carries a methyl group, and the 2-position bears a difluoromethyl group—precisely the substitution pattern of the target compound's carboxylic acid derivative [1]. Penthiopyrad was launched in Japan in 2010 and has achieved significant commercial success, with peak annual sales projected to exceed 100 million USD [3]. The compound's use in a commercially validated, large-scale synthesis route distinguishes it from research-grade thiophene building blocks that lack documented industrial application.

Penthiopyrad Fungicide intermediate Commercial synthesis SDHI Process chemistry

Best-Fit Scenarios for Procuring 2-(Difluoromethyl)-5-methylthiophene (CAS 153026-79-0)


Synthesis of Novel Succinate Dehydrogenase Inhibitor (SDHI) Candidates for Agrochemical R&D

Procure 2-(difluoromethyl)-5-methylthiophene as the acid component precursor for generating a library of thiophene-containing carboxamide SDHI candidates. The compound enables the synthesis of derivatives that mimic the 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxamide pharmacophore but with the distinct electronic and steric properties of a thiophene ring [1]. Researchers can prepare the corresponding 3-carboxylic acid derivative and couple it with various amine components to explore structure-activity relationships against Ascomycete pathogens such as Botrytis cinerea and Pyrenophora teres [1].

Generic Penthiopyrad Intermediate Sourcing and Process Development

Use 2-(difluoromethyl)-5-methylthiophene as a starting material for the synthesis of penthiopyrad or penthiopyrad analogs, following or modifying the route described in patent EP0737682 [2]. This application is particularly relevant given the expiration of the penthiopyrad compound patent in China (April 2016) [3], which has opened the market for generic manufacturers. The compound's role as a validated intermediate in a commercial fungicide synthesis reduces the technical risk for process chemistry development [2].

Bioisosteric Replacement Studies: Thiophene vs. Pyrazole in Carboxamide Fungicides

Employ 2-(difluoromethyl)-5-methylthiophene in systematic bioisosteric replacement studies to compare the physicochemical and biological properties of thiophene-based SDHI candidates against the established pyrazole carboxamide class (e.g., fluxapyroxad, bixafen, penthiopyrad). The measured LogP of 2.99 provides a quantitative starting point for comparing lipophilicity against pyrazole analogs, while the difluoromethyl group retains the lipophilic hydrogen bond donor character critical for SDH binding [4].

Synthesis of Regiochemically Defined Thiophene Building Block Collections

Include 2-(difluoromethyl)-5-methylthiophene in a collection of regioisomerically pure, difluoromethylated thiophene building blocks for medicinal chemistry screening. The defined 2,5-substitution pattern and the available purity specification (98%, LeYan product no. 1583409 ) ensure that downstream SAR studies are not confounded by regioisomeric impurities, which is a known risk when sourcing less rigorously characterized thiophene derivatives.

Quote Request

Request a Quote for Thiophene, 2-(difluoromethyl)-5-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.